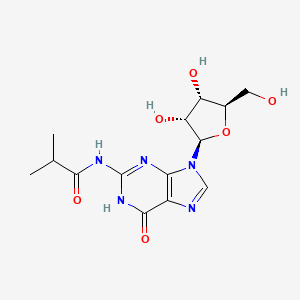

N-Isobutyrylguanosine

Overview

Description

N-Isobutyrylguanosine is a synthetic nucleoside analog with the molecular formula C14H19N5O6. It is a derivative of guanosine, where the guanine base is modified with an isobutyryl group. This compound is known for its applications in the synthesis of oligonucleotides and its role in probing RNA catalysis mechanisms .

Mechanism of Action

Target of Action

N-Isobutyrylguanosine is a synthetic nucleoside analog . The primary targets of this compound are specific enzymes involved in RNA modification . These enzymes play a crucial role in the post-transcriptional modification of RNA, which is essential for the proper functioning of the RNA molecules.

Mode of Action

This compound interacts with its targets, the RNA modifying enzymes, leading to alterations in the structure and function of the RNA molecule . The compound achieves this by modifying guanosine residues within RNA . This interaction and subsequent modification can lead to changes in the gene expression profile.

Biochemical Analysis

Biochemical Properties

N-Isobutyrylguanosine plays a significant role in biochemical reactions, particularly in the synthesis of oligoribonucleotides . It interacts with specific enzymes involved in RNA modification, ultimately impacting the gene expression profile .

Cellular Effects

Given its role in the synthesis of oligoribonucleotides , it can be inferred that it may influence cell function by affecting RNA synthesis and, consequently, protein synthesis.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the modification of guanosine residues within RNA, leading to alterations in the structure and function of the RNA molecule . This can result in changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of oligoribonucleotides , it is likely involved in pathways related to RNA and protein synthesis.

Subcellular Localization

Given its role in the synthesis of oligoribonucleotides , it is likely to be found in the nucleus where RNA synthesis occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Isobutyrylguanosine typically involves the reaction of guanosine with isobutyryl chloride. The process begins with the synthesis of isobutyryl chloride by adding thionyl chloride into a reactor. The guanosine is then reacted with the isobutyryl chloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The reaction conditions are carefully controlled to ensure high-quality product formation. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyrylguanosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce various substituted guanosine analogs .

Scientific Research Applications

N-Isobutyrylguanosine has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of oligonucleotides and other nucleoside analogs.

Biology: Employed in studies related to RNA catalysis and the mechanisms of RNA function.

Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.

Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents

Comparison with Similar Compounds

Similar Compounds

N2-Isobutyrylguanosine: Another isobutyryl derivative of guanosine with similar properties.

N-Isobutyrylcytidine: A cytidine analog with an isobutyryl group.

N-Isobutyryladenosine: An adenosine analog with an isobutyryl group.

Uniqueness

N-Isobutyrylguanosine is unique due to its specific modification of the guanine base, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in nucleic acid research and therapeutic development .

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYJSXVUGJSGM-HTVVRFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347293 | |

| Record name | N-Isobutyrylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64350-24-9 | |

| Record name | N-Isobutyrylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is N-Isobutyrylguanosine used in oligonucleotide synthesis?

A: this compound is a protected form of guanosine, a building block of RNA. In oligonucleotide synthesis, protecting groups like isobutyryl are crucial to prevent unwanted side reactions and ensure the correct sequence is assembled. The isobutyryl group specifically protects the N2 amino group of guanosine, which is highly reactive and could lead to branching or incorrect linkages during synthesis [, , ].

Q2: The research mentions using 2'-O-benzoyl-N-isobutyrylguanosine 3'-phosphate. What is the significance of the 2'-O-benzoyl group?

A: Similar to the N-isobutyryl group, the 2'-O-benzoyl group serves as a protecting group. In this case, it protects the 2'-hydroxyl group of the guanosine ribose sugar. Protecting this position is essential in phosphotriester oligonucleotide synthesis, as it prevents the formation of unwanted 2'-5' linkages and ensures that only the desired 3'-5' phosphodiester bonds are formed [].

Q3: The research highlights difficulties in synthesizing guanine-rich oligonucleotide sequences. How does this compound help overcome these challenges?

A: Guanine-rich sequences are known to form complex structures, such as G-quadruplexes, which can hinder chemical synthesis. The use of this compound, along with other protecting groups and optimized reaction conditions, helps improve the solubility and reactivity of guanine nucleotides during synthesis. This facilitates the efficient assembly of longer, guanine-rich oligonucleotide sequences [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)